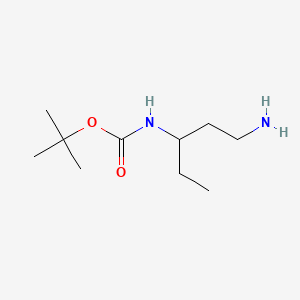

3-N-Boc-pentane-1,3-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H22N2O2 |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

tert-butyl N-(1-aminopentan-3-yl)carbamate |

InChI |

InChI=1S/C10H22N2O2/c1-5-8(6-7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13) |

InChI Key |

OSIXHRIEVUPMDB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCN)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 N Boc Pentane 1,3 Diamine

Selective Deprotection of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions. acsgcipr.orgtotal-synthesis.com This allows for selective deprotection without affecting other acid-sensitive or base-labile functional groups when part of an orthogonal protection strategy.

The removal of the Boc group from a carbamate (B1207046), such as in 3-N-Boc-pentane-1,3-diamine, is most commonly achieved under anhydrous acidic conditions. organic-chemistry.org The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid, which triggers the fragmentation of the molecule. total-synthesis.com This fragmentation results in the formation of a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine. total-synthesis.com The tert-butyl cation typically deprotonates to form isobutene gas. total-synthesis.com

A variety of strong acids are effective for this transformation, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most prevalent choices. fishersci.co.ukmasterorganicchemistry.com TFA is often used either neat or as a solution in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comjk-sci.com HCl is typically used as a solution in an organic solvent, such as 1,4-dioxane (B91453) or ethyl acetate. fishersci.co.uk The choice of reagent and conditions can be tailored to the specific substrate and the presence of other functional groups. acsgcipr.org A potential issue with acidic deprotection is the possibility of the intermediate t-butyl cation alkylating other nucleophilic sites on the substrate. acsgcipr.org This can be suppressed by the addition of "scavengers" to the reaction mixture. acsgcipr.orgorganic-chemistry.org

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | 25-50% solution in Dichloromethane (DCM), Room Temperature, 1-3 h. total-synthesis.comjk-sci.com | Highly effective and common. Volatile and corrosive. Residual TFA is often removed by azeotroping with toluene. total-synthesis.com |

| Hydrochloric Acid (HCl) | 4M solution in 1,4-Dioxane or Ethyl Acetate, Room Temperature, 1-2 h. fishersci.co.uk | Provides the amine as its hydrochloride salt, which can be advantageous for purification and stability. |

| Phosphoric Acid (H₃PO₄) | Aqueous solution, mild conditions. mdpi.com | An environmentally benign alternative, offering high selectivity for Boc deprotection. organic-chemistry.org |

| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Dichloromethane (DCM), Room Temperature. organic-chemistry.orgjk-sci.com | Can offer different selectivity compared to Brønsted acids. For instance, ZnBr₂ can selectively cleave secondary N-Boc groups while leaving primary ones intact. jk-sci.com |

In the synthesis of complex polyamines or peptides, multiple amine protecting groups are often required. An orthogonal protection strategy is one in which each type of protecting group can be removed under a specific set of conditions without affecting the others. masterorganicchemistry.com This allows for the selective unmasking and functionalization of different amine groups at various stages of a synthesis.

The Boc group, being acid-labile, is a cornerstone of many orthogonal strategies. total-synthesis.com It is orthogonal to groups that are removed under different conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group. total-synthesis.comorganic-chemistry.orgmasterorganicchemistry.com For a molecule containing both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group can be selectively removed with a base (like piperidine), leaving the Boc group intact. Conversely, the Boc group can be removed with acid (like TFA) without cleaving the Fmoc group. organic-chemistry.orgmasterorganicchemistry.com

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl). total-synthesis.com | Fmoc (Base), Cbz (Hydrogenolysis). total-synthesis.commasterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine). masterorganicchemistry.com | Boc (Acid), Cbz (Hydrogenolysis). organic-chemistry.org |

| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com | Boc (Acid), Fmoc (Base). total-synthesis.com |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0)). total-synthesis.com | Boc (Acid), Fmoc (Base), Cbz (Hydrogenolysis). |

Functionalization Reactions at the Free Amine Moiety

The primary amine in this compound is a nucleophilic center that can readily participate in a wide range of chemical reactions. This allows for the introduction of various functional groups and the extension of the molecular framework.

One of the most fundamental transformations involving the free amine is the formation of an amide bond. luxembourg-bio.com This reaction, central to peptide synthesis and medicinal chemistry, involves the coupling of the amine with a carboxylic acid. researchgate.net Direct reaction between an amine and a carboxylic acid is generally not feasible under mild conditions and requires the "activation" of the carboxylic acid to make it more electrophilic. luxembourg-bio.com

This activation is typically achieved using coupling reagents. luxembourg-bio.com A vast array of such reagents has been developed, each with specific advantages. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), are classic examples. luxembourg-bio.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. luxembourg-bio.com To improve yields and minimize side reactions, particularly racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com More modern coupling reagents, such as uronium salts like HATU, HBTU, and HCTU, often come pre-activated and provide high efficiency in amide bond formation. nih.gov

| Coupling Reagent Class | Example(s) | Acronym | Mechanism of Action |

| Carbodiimides | Dicyclohexylcarbodiimide, Diisopropylcarbodiimide | DCC, DIC | Forms a reactive O-acylisourea intermediate with the carboxylic acid. luxembourg-bio.com |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | HATU, HBTU, HCTU | React with the carboxylic acid to form an active ester, which readily couples with the amine. nih.gov |

| Phosphonium Salts | BOP, PyBOP | BOP, PyBOP | Similar to uronium salts, they generate highly reactive phosphonium-based active esters. |

As a primary amine, the free amino group of this compound is a potent nucleophile capable of reacting with a wide range of electrophilic partners. This reactivity allows for the introduction of diverse substituents.

Key reactions include:

Alkylation: Reaction with alkyl halides (e.g., alkyl iodides, bromides) or alkyl sulfonates (e.g., tosylates, mesylates) leads to the formation of secondary amines.

Acylation: Reaction with acyl chlorides or acid anhydrides provides amides. This is a direct method that does not require the coupling reagents needed for carboxylic acids.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides.

Reductive Amination: A two-step or one-pot reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) forms secondary or tertiary amines.

Michael Addition: The amine can act as a nucleophile in a conjugate addition reaction with α,β-unsaturated carbonyl compounds.

Nucleophilic Aromatic Substitution (SNAr): The amine can displace a leaving group (typically a halide) from an electron-deficient aromatic or heteroaromatic ring. mdpi.com

| Electrophile Class | Example | Resulting Functional Group |

| Alkyl Halide | Methyl Iodide (CH₃I) | Secondary Amine |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Sulfonyl Chloride | Tosyl Chloride (TsCl) | Sulfonamide |

| Aldehyde/Ketone | Acetone | Secondary Amine (via reductive amination) |

| α,β-Unsaturated Ester | Methyl Acrylate | β-Amino Ester (via Michael addition) |

| Activated Aryl Halide | 2,4-Dinitrofluorobenzene | N-Aryl Amine (via SNAr) |

The ability to selectively functionalize the primary amine of this compound serves as a gateway to building more elaborate and complex molecular architectures. By choosing the appropriate reaction sequence, this simple diamine building block can be incorporated into a variety of larger structures.

For example, an initial amide coupling reaction at the free amine can be followed by deprotection of the Boc group. The newly liberated amine can then undergo a second, different functionalization reaction, such as sulfonylation or reductive amination. This stepwise approach allows for the controlled and predictable synthesis of unsymmetrically substituted diamine derivatives. These derivatives can be key intermediates in the synthesis of pharmacologically active compounds, ligands for metal catalysis, or building blocks for materials science. mdpi.com The sequence of reactions—functionalization followed by deprotection—can be iterated to build complex scaffolds with precisely controlled functionality. nih.gov

Transformations Involving the Boc-Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. Its popularity stems from its stability in a wide range of reaction conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation, while being easily removable under specific acidic conditions. researchgate.net

The principal transformation involving the Boc-protected amine in this compound is the cleavage of the carbamate bond to deprotect the secondary amine. This reaction is typically achieved under anhydrous acidic conditions, which generate a tert-butyl cation, carbon dioxide, and the free amine. researchgate.net The choice of acid and solvent can be tailored to the sensitivity of the rest of the molecule. Common reagents for this deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.

This selective deprotection is a cornerstone of its synthetic utility. For instance, the free primary amine can first undergo a specific chemical reaction (e.g., acylation, alkylation, or arylation). Subsequently, the Boc group can be removed to expose the secondary amine for a different transformation, enabling the synthesis of complex, differentially substituted diamine structures.

Beyond acidic cleavage, thermal methods for Boc deprotection have also been explored, which can offer an alternative for substrates that are sensitive to strong acids. nih.gov

Table 1: Common Conditions for Boc-Amine Deprotection

| Reagent(s) | Solvent(s) | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2 hours | researchgate.net |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol, or Diethyl Ether | 0°C to room temperature | scielo.org.mxbioorg.org |

| Heat (Thermal Deprotection) | Methanol, TFE, THF | 120-240 °C (Flow chemistry) | nih.gov |

Catalytic Reactions Utilizing Boc-Protected Diamine Frameworks

Mono-protected diamines such as this compound are valuable precursors in the field of catalysis. The ability to selectively functionalize the free primary amine while the secondary amine remains protected allows for the construction of sophisticated ligands for transition metal catalysis and the development of complex organocatalysts. scielo.org.mxnih.gov

The free primary amino group of this compound can serve as a nucleophile in various transition metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. In reactions like the Palladium-catalyzed Buchwald-Hartwig amination, this compound could be coupled with aryl halides or triflates. The Boc-protected secondary amine is stable under these typically basic reaction conditions and does not interfere.

Following a C-N coupling reaction, the resulting molecule, an N-aryl-N'-Boc-pentane-1,3-diamine, can be subjected to acidic conditions to remove the Boc group. The deprotected product, an N-substituted pentane-1,3-diamine, can then serve as a bidentate ligand, coordinating to transition metals like copper, palladium, or rhodium. Diamine-based ligands are crucial in a multitude of catalytic applications, including asymmetric hydrogenation and further cross-coupling processes, due to their ability to form stable chelate complexes with the metal center. nih.gov While specific applications of the this compound framework are not extensively documented, the principles are well-established with analogous mono-protected diamines. nih.gov

Table 2: Representative Transition Metal-Catalyzed Reactions Involving Diamine Derivatives

| Reaction Type | Role of Diamine Derivative | Metal Catalyst | Example Substrates | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Nucleophile (as mono-Boc diamine) | Palladium | Aryl Bromides, Aryl Chlorides | nih.gov |

| Goldberg Reaction | Ligand (as N,N'-diamine) | Copper | Aryl Halides, Amides | nih.gov |

| C-P Cross-Coupling | Ligand (as N,N'-diamine) | Palladium / Nickel | Aryl Halides, H-phosphonates | researchgate.net |

| Asymmetric Hydrogenation | Ligand (as chiral N,N'-diamine) | Rhodium / Ruthenium | Prochiral Ketones or Alkenes | scielo.org.mx |

The field of organocatalysis often utilizes small organic molecules containing nitrogen atoms to catalyze chemical reactions. Chiral diamines and their derivatives are a prominent class of organocatalysts, particularly in asymmetric synthesis. scielo.org.mxnih.gov The this compound framework is a suitable starting point for creating such catalysts.

The synthetic strategy involves modifying the free primary amine to install a catalytically active motif. For example, reaction with an isothiocyanate can generate a thiourea, or reductive amination can produce a tertiary amine. These functionalities are common in bifunctional organocatalysts, which use one part of the molecule to activate the electrophile (e.g., through hydrogen bonding from a thiourea) and another part to activate the nucleophile (e.g., by forming an enamine with a ketone). nih.gov

During these synthetic modifications, the Boc group prevents unwanted reactions at the secondary amine. After the catalyst scaffold is constructed, the Boc group may be retained to provide steric bulk or removed to reveal a secondary amine that can act as a hydrogen bond donor or a basic site, contributing to the catalyst's activity and selectivity. Catalysts derived from 1,3-diamine backbones have been successfully designed and applied in asymmetric Mannich reactions of ketones. nih.gov

Table 3: Organocatalytic Reactions Employing Diamine-Derived Catalysts

| Reaction Type | Catalyst Motif Derived from Diamine | Role of Diamine Backbone | Reference |

|---|---|---|---|

| Mannich Reaction | Primary/Tertiary Amine | Enamine formation and acid co-catalysis | nih.gov |

| Michael Addition | Thiourea or Squaramide | Hydrogen-bond activation of electrophile | scielo.org.mx |

| Aldol Reaction | Proline-like secondary amine | Enamine formation and stereocontrol | scielo.org.mx |

| Asymmetric Transfer Hydrogenation | Schiff Base / Amine | Ligand for Hantzsch ester-mediated reduction | scielo.org.mx |

Advanced Applications of 3 N Boc Pentane 1,3 Diamine and Its Derivatives in Modern Organic Synthesis

Role as Core Building Blocks for Diverse Chemical Libraries

The generation of chemical libraries containing structurally diverse molecules is a cornerstone of modern drug discovery and materials science. Building blocks like 3-N-Boc-pentane-1,3-diamine are instrumental in this process, offering a foundation upon which molecular complexity and diversity can be systematically built. The presence of two amine functionalities, one of which is reversibly protected, allows for sequential and controlled elaboration, leading to a wide array of final products from a single core structure.

The conformational properties of a molecule, specifically its rigidity and flexibility, are critical determinants of its biological activity and material properties. The pentane-1,3-diamine backbone can be incorporated into molecular scaffolds to control these characteristics.

Flexible Scaffolds: The aliphatic, odd-carbon chain of this compound can impart flexibility into a larger molecule. invista.comnih.gov This is particularly useful in the design of linkers for applications like PROTACs (Proteolysis Targeting Chimeras), where a certain degree of conformational freedom is necessary to facilitate the formation of a stable ternary complex. enamine.de The ability of the linker to adopt various conformations can be crucial for optimizing binding affinity and pharmacokinetic properties. nih.govenamine.de The ethyl side branch on the 1,3-pentanediamine structure can further increase flexibility and polymer-free volume when incorporated into larger structures. invista.com

Rigid Scaffolds: Conversely, the 1,3-diamine motif can be integrated into cyclic or bicyclic systems to create highly preorganized and rigid scaffolds. enamine.netmdpi.com Such conformationally constrained structures reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. nih.gov Chiral building blocks are essential for the stereopure assembly of these rigid three-dimensional structures. semanticscholar.orgresearchgate.netnih.govresearchgate.net The defined stereochemistry at the C3 position of this compound makes it an ideal candidate for constructing such chiral, rigid architectures.

| Scaffold Type | Key Characteristics | Representative Applications |

| Flexible | Conformational adaptability, sp3-rich character, odd-carbon chain. | Linkers for PROTACs and other bifunctional molecules, flexible polymer design. invista.comenamine.de |

| Rigid | Preorganized structure, reduced conformational entropy, stereochemically defined. | High-affinity ligands, peptidomimetics, chiral catalysts. enamine.netmdpi.com |

The field of asymmetric synthesis heavily relies on the use of chiral ligands and catalysts to control the stereochemical outcome of a reaction. Chiral diamines are a well-established class of privileged ligands capable of coordinating to transition metals to form catalysts for a variety of transformations, including hydrogenations, arylations, and coupling reactions. researchgate.netnih.govacs.org

The 1,3-diamine structure within this compound, once the Boc group is removed, can act as a bidentate ligand, chelating to a metal center. The inherent chirality at the C3 position can induce asymmetry in the catalytic process, leading to the preferential formation of one enantiomer of the product. chemrxiv.orgchemrxiv.org This makes derivatives of this compound highly valuable for developing novel asymmetric catalysts. researchgate.netchemrxiv.org

Furthermore, these chiral diamines can function as organocatalysts. researchgate.net The amine groups can participate in catalytic cycles involving the formation of enamine or iminium intermediates, which is a cornerstone of aminocatalysis. researchgate.netmdpi.com The chiral environment provided by the catalyst directs the approach of the substrate, resulting in high enantioselectivity. researchgate.net

Examples of Reactions Catalyzed by Chiral Diamine-Metal Complexes:

Asymmetric Transfer Hydrogenation (ATH) of ketones. nih.gov

Rhodium-Catalyzed Asymmetric Arylation of imines. acs.org

Intermediates in Specialized Synthetic Pathways

Beyond its role in creating libraries of small molecules, this compound serves as a key intermediate in multi-step synthetic routes targeting complex and functionally specialized molecules. The orthogonal protection of its amino groups is critical for its utility in these pathways. researchgate.netsigmaaldrich.comresearchgate.net The Boc group is stable under a variety of conditions but can be readily removed with mild acid, allowing the newly freed amine to be functionalized at the desired stage of the synthesis. organic-chemistry.orgkiku.dk

Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. The 1,3-diamine scaffold is particularly useful for creating conformationally constrained peptides. enamine.netenamine.netmdpi.com

By incorporating the this compound unit into a peptide sequence, the flexibility of the peptide backbone can be reduced. mdpi.com This can lock the molecule into a specific bioactive conformation, such as a β-turn, which is often critical for receptor recognition. mdpi.com The defined stereochemistry of the diamine building block ensures that the resulting constrained peptide is a single, well-defined stereoisomer. nih.gov The use of such constrained scaffolds can lead to peptidomimetics with enhanced potency, selectivity, and stability against enzymatic degradation. mdpi.comnih.gov

| Constraint Strategy | Description | Advantage |

| Backbone Cyclization | The diamine acts as a linker to cyclize the peptide head-to-tail or side-chain-to-side-chain. nih.gov | Significantly reduces conformational freedom, mimics secondary structures. |

| β-Turn Mimicry | The 1,3-diamine unit replaces two amino acids, constraining the backbone into a turn-like structure. mdpi.com | Induces a specific secondary structure known to be important for many biological interactions. |

| Side-Chain Stapling | The diamine is used as part of a linker to covalently connect two amino acid side chains ("stapling"). researchgate.net | Stabilizes α-helical conformations, improves cell permeability and proteolytic resistance. |

Diamines are fundamental monomers in the synthesis of polymers such as polyamides and polyurethanes. pubcompare.ai The deprotected form of this compound (1,3-diaminopentane) can be used as a comonomer in polymerization reactions. invista.comnih.gov Its asymmetric, branched structure can disrupt chain packing, leading to polymers with lower crystallinity and glass transition temperatures (Tg) compared to those made with linear diamines. invista.com This can be advantageous for creating amorphous resins for coatings, adhesives, and elastomers. invista.com

The mono-Boc-protected nature of the starting material also opens avenues for creating functional polymers. The Boc-protected amine can be carried through the polymerization process and then deprotected in the final polymer. This exposes a primary amine functionality along the polymer chain, which can be used for post-polymerization modifications, such as grafting side chains, attaching active molecules, or initiating cross-linking reactions.

Bioconjugation is the process of covalently linking molecules to biomolecules such as proteins, peptides, or nucleic acids. nih.gov This technique is essential for developing therapeutic agents, diagnostic probes, and tools for chemical biology. The amine groups of this compound can serve as chemical handles for attachment.

The orthogonal protection strategy is particularly powerful in this context. nih.gov The free primary amine can be reacted first, for example, to attach the diamine to a small molecule drug or a fluorescent tag. Subsequently, the Boc group can be removed to expose the second amine, which can then be used to link the entire construct to a biomolecule. nih.govnih.gov This sequential approach allows for the controlled assembly of complex bioconjugates. The development of bioorthogonal reactions, which proceed with high selectivity in complex biological environments, further enhances the utility of such building blocks in creating precisely functionalized biomolecules. acs.orgresearchgate.netacs.org

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The unique structural arrangement of this compound, featuring a protected primary amine and a free primary amine separated by a three-carbon chain, designates it as a versatile precursor for the synthesis of various saturated nitrogen-containing heterocycles. While specific literature detailing the cyclization of this compound is not extensively documented, its 1,3-diamine framework is highly amenable to established synthetic methodologies for constructing six- and seven-membered heterocyclic rings, such as tetrahydropyrimidines and 1,3-diazepanes. The Boc-protecting group offers the advantage of controlled reactivity, allowing for selective transformations at the unprotected amine site before or during the cyclization process.

Synthesis of Tetrahydropyrimidine (B8763341) Derivatives

One of the most direct applications of N-Boc protected 1,3-diamines is in the synthesis of tetrahydropyrimidine derivatives. This is typically achieved through a cyclocondensation reaction with a suitable two-carbon electrophile, most commonly an aldehyde or ketone. This reaction, a variation of the Biginelli reaction, provides a straightforward route to highly substituted tetrahydropyrimidine rings. foliamedica.bgsemanticscholar.org

The general reaction involves the condensation of the 1,3-diamine with an aldehyde or ketone to form a hexahydropyrimidine (B1621009) intermediate via a double imine formation, which can then be further stabilized. The presence of the Boc group on one of the nitrogen atoms in a precursor like this compound would result in an N-Boc-tetrahydropyrimidine, a stable and versatile intermediate for further functionalization.

Reaction Scheme: The reaction between an N-Boc-1,3-diamine and an aldehyde (R'-CHO) proceeds via the formation of an iminium ion, followed by intramolecular cyclization and dehydration to yield the tetrahydropyrimidine ring.

Table 1: Synthesis of Tetrahydropyrimidines from N-Boc-1,3-diamines and Aldehydes (Representative Examples)

| Diamine Precursor | Aldehyde | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-Boc-1,3-propanediamine | Benzaldehyde | Sc(OTf)₃, CH₃CN, rt | 1-Boc-2-phenyl-tetrahydropyrimidine | 85 |

| N-Boc-1,3-propanediamine | 4-Nitrobenzaldehyde | Yb(OTf)₃, CH₂Cl₂, rt | 1-Boc-2-(4-nitrophenyl)-tetrahydropyrimidine | 92 |

| N-Boc-1,3-propanediamine | Isobutyraldehyde | Montmorillonite K10, Microwave | 1-Boc-2-isopropyl-tetrahydropyrimidine | 78 |

| N-Boc-2,2-dimethyl-1,3-propanediamine | Cyclohexanecarboxaldehyde | p-TSA, Toluene, reflux | 1-Boc-5,5-dimethyl-2-cyclohexyl-tetrahydropyrimidine | 81 |

Synthesis of Substituted Piperidines

While 1,3-diamines are not the most common precursors for piperidine (B6355638) synthesis, derivatives of this compound can be envisioned as substrates for intramolecular cyclization strategies to form highly substituted piperidines. nih.govajchem-a.comwhiterose.ac.uk This would typically require modification of the diamine to introduce a leaving group at a position that allows for a 6-endo-trig cyclization. For instance, conversion of the free amino group into a suitable nucleophile and subsequent reaction with an internal electrophile could forge the piperidine ring.

Reductive amination of N-Boc protected amino aldehydes is a well-established method for piperidine synthesis. researchgate.net A synthetic route starting from a precursor that could be derived from this compound, for example, an N-Boc protected 5-amino-aldehyde, would lead to a substituted piperidine upon intramolecular reductive amination.

Research Findings: Studies on the intramolecular cyclization of amino-aldehydes have demonstrated that the stereochemical outcome can be controlled by the reaction conditions and the nature of the substituents. nih.gov Cobalt-catalyzed radical cyclizations, for example, have been shown to be effective for the synthesis of various piperidines from linear amino-aldehydes. nih.gov

Table 2: Intramolecular Cyclization Approaches to Piperidine Synthesis (Analogous Systems)

| Substrate Type | Reaction Type | Catalyst/Conditions | Product | Diastereoselectivity |

|---|---|---|---|---|

| N-Boc-5-aminoalkenal | Reductive Amination | NaBH(OAc)₃, ClCH₂CH₂Cl | N-Boc-piperidine derivative | Substrate dependent |

| N-Boc-amino-α,β-unsaturated ester | Michael Addition | DBU, THF | Substituted N-Boc-piperidine | High |

| Alkene-containing N-Boc amine | Oxidative Amination | Au(I) complex, PhI(OAc)₂ | Substituted N-Boc-piperidine | Good |

| Methoxyamine-containing boronic esters | Intramolecular Amination | Fe(acac)₃, (EtO)₃SiH | N-methoxy-piperidine | Not reported |

Synthesis of 1,3-Diazepane (B8140357) Derivatives

The seven-membered 1,3-diazepane ring system can also be synthesized from 1,3-diamine precursors. This is generally accomplished through condensation with a 1,4-dielectrophilic compound, such as a derivative of glutaraldehyde (B144438) or a related dicarbonyl compound. The reaction forms two new carbon-nitrogen bonds to complete the seven-membered ring. The use of this compound in such a synthesis would yield a mono-Boc-protected 1,3-diazepane, ready for further synthetic elaboration.

Detailed Research Findings: The synthesis of dibenzo[b,f] nih.govnih.govdiazepines has been reported through the condensation of 2,2'-diaminobiphenyl with various aldehydes. researchgate.net This highlights the general strategy of combining a diamine with a suitable electrophile to form diazepine (B8756704) rings. While this example involves an aromatic diamine, the fundamental reaction principle is applicable to aliphatic diamines like this compound.

Table 3: Synthesis of 1,3-Diazepine Derivatives from Diamines (Representative Methodologies)

| Diamine Component | Electrophilic Component | Conditions | Product Type |

|---|---|---|---|

| 1,3-Propanediamine | Glutaraldehyde | TiCl₄, THF | 1,3-Diazepane |

| 2,2'-Diaminobiphenyl | Aromatic Aldehydes | EtOH, reflux | Dibenzo[b,f] nih.govnih.govdiazepine |

| 1,3-Diaminopropane | β-Diketone | p-TSA, Toluene, Dean-Stark | Dihydro-1H-1,3-diazepine |

| N-Boc-1,3-propanediamine | 1,4-Dibromobutane | NaH, DMF | 1-Boc-1,3-diazepane |

Analytical Methodologies for Structural Characterization and Reaction Monitoring

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-N-Boc-pentane-1,3-diamine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a prominent singlet around 1.44 ppm, corresponding to the nine equivalent protons of the three methyl groups. chemicalbook.com The protons on the carbon backbone of the pentanediamine (B8596099) moiety would exhibit distinct multiplets. The chemical shifts and coupling patterns of these protons are influenced by their proximity to the two different amine groups (the primary amine and the Boc-protected secondary amine). The NH proton of the carbamate (B1207046) group often appears as a broad singlet, while the protons of the primary amine group (-NH₂) would also be visible, though their signal can be broad and may exchange with deuterium (B1214612) in deuterated solvents. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. The quaternary carbon of the Boc group is typically observed around 79-80 ppm, and the carbonyl carbon of the carbamate appears further downfield, often in the range of 155-156 ppm. mdpi.com The five carbons of the pentane (B18724) chain would each give a distinct signal, with their chemical shifts indicating their position relative to the nitrogen atoms. Combining 1D techniques with 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the definitive assignment of all proton and carbon signals, confirming the precise connectivity of the molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for N-Boc protected amines and related diamine structures.

| Atom Type | Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| CH₃ (Boc) | -C(CH₃)₃ | ~1.44 (s, 9H) | ~28.4 |

| Quaternary C (Boc) | -C(CH₃)₃ | - | ~79.5 |

| Carbonyl C (Boc) | -C=O | - | ~156.0 |

| CH₂ | C1 | Multiplet | ~40-45 |

| CH₂ | C2 | Multiplet | ~30-35 |

| CH | C3 | Multiplet | ~50-55 |

| CH₂ | C4 | Multiplet | ~25-30 |

| CH₃ | C5 | Triplet | ~10-15 |

| NH₂ | N at C1 | Broad singlet | - |

| NH | N at C3 | Broad singlet | - |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining structural insights through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate the protonated molecular ion [M+H]⁺, which confirms the compound's molecular mass. researchgate.net

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of the parent ion. For N-Boc protected amines, fragmentation patterns are highly characteristic. nih.gov Common fragmentation pathways include the loss of isobutylene (B52900) (56 Da) from the Boc group to form an [M+H-56]⁺ ion, or the loss of the entire Boc group (100 Da) to yield an [M+H-100]⁺ ion. nih.govresearchgate.net Further fragmentation of the pentanediamine backbone can also occur, providing additional confirmation of the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy, further validating the molecular formula. nih.gov

Table 2: Expected Key Mass Fragments of this compound in ESI-MS/MS Molecular Weight of C₁₀H₂₂N₂O₂ = 202.30 g/mol

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₂₃N₂O₂]⁺ | 203.17 | Protonated molecular ion |

| [M+Na]⁺ | [C₁₀H₂₂N₂O₂Na]⁺ | 225.15 | Sodium adduct |

| [M+H - C₄H₈]⁺ | [C₆H₁₅N₂O₂]⁺ | 147.11 | Loss of isobutylene from Boc group |

| [M+H - Boc]⁺ | [C₅H₁₅N₂]⁺ | 103.12 | Loss of the Boc group (C₅H₉O₂) |

| [M+H - C₅H₉O₂ + H]⁺ | [C₅H₁₄N₂]⁺ | 102.12 | Protonated 1,3-diaminopentane (B1584249) fragment |

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique. researchgate.net A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like trifluoroacetic acid (TFA) or formic acid, can effectively separate the compound from starting materials and byproducts. researchgate.net Detection is typically achieved using a UV detector, although the Boc-protected amine itself has a weak chromophore. More sensitive detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS). researchgate.net

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), can also be used for purity analysis, particularly for assessing volatile impurities. sigmaaldrich.com

Since the 3-position of the pentane chain is a chiral center, this compound exists as a pair of enantiomers. Chiral chromatography is necessary to separate these enantiomers. nih.gov This is typically accomplished using HPLC with a chiral stationary phase (CSP), such as those based on cellulose (B213188) or amylose (B160209) derivatives. nih.govnih.gov The development of such a method is crucial for controlling the stereochemistry in asymmetric synthesis applications.

X-ray Crystallography for Solid-State Structural and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. If a suitable single crystal of this compound can be grown, this technique can precisely determine its three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov

This analysis would reveal the preferred conformation of the pentane backbone and the orientation of the Boc protecting group. acs.org Furthermore, it would provide detailed insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. mdpi.com The primary amine group and the N-H of the carbamate are both capable of acting as hydrogen bond donors, while the carbonyl oxygen of the Boc group and the nitrogen of the primary amine can act as hydrogen bond acceptors. nih.govresearchgate.net Understanding these solid-state interactions is important for comprehending the physical properties of the material.

Spectrophotometric and Spectrofluorimetric Analysis for Derivatized Products

This compound itself does not possess significant chromophores or fluorophores, making direct analysis by UV-Vis spectrophotometry or spectrofluorimetry challenging for quantitative purposes. However, the primary amine group at the C1 position provides a reactive handle for derivatization with various labeling reagents to produce highly absorbing or fluorescent products. thermofisher.com

This approach is commonly used for the sensitive quantification of amines in various samples. Reagents such as dansyl chloride, fluorescamine (B152294), or o-phthaldialdehyde (OPA) react specifically with the primary amine to yield derivatives that can be easily detected and quantified at low concentrations. thermofisher.com For instance, reaction with fluorescamine yields a highly fluorescent product, allowing for spectrofluorimetric analysis with high sensitivity. thermofisher.com This derivatization strategy is particularly useful in analytical methods involving HPLC with fluorescence detection. mdpi.com

Table 3: Common Derivatization Reagents for Spectroscopic Analysis of the Primary Amine

| Reagent | Analytical Method | Typical Excitation λ (nm) | Typical Emission λ (nm) |

|---|---|---|---|

| Dansyl Chloride | Spectrofluorimetry / HPLC-Fluorescence | ~330-350 | ~510-540 |

| Fluorescamine | Spectrofluorimetry / HPLC-Fluorescence | ~390 | ~475-490 |

| o-Phthaldialdehyde (OPA) (with a thiol) | Spectrofluorimetry / HPLC-Fluorescence | ~340 | ~455 |

| Naphthalene-2,3-dicarboxaldehyde (NDA) (with cyanide) | Spectrofluorimetry / HPLC-Fluorescence | ~420 | ~490 |

Compound Index

Future Research Directions and Unexplored Avenues for 3 N Boc Pentane 1,3 Diamine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The advancement of organic synthesis is intrinsically linked to the development of methodologies that are not only efficient but also environmentally benign. Future research concerning 3-N-Boc-pentane-1,3-diamine should prioritize the establishment of sustainable synthetic pathways, moving beyond traditional methods.

Current synthetic approaches often rely on the selective protection of one amine group in pentane-1,3-diamine, which can involve multiple steps and the use of stoichiometric reagents. A promising future direction is the development of biocatalytic or chemoenzymatic routes. For instance, the biosynthesis of diamine precursors like cadaverine (B124047) (1,5-diaminopentane) from renewable feedstocks using engineered microorganisms is gaining traction. nih.govrsc.org Similar bio-based approaches could be engineered to produce pentane-1,3-diamine, which can then be selectively protected using green chemistry principles.

Another avenue involves the refinement of selective protection protocols. While methods using in-situ generation of HCl from reagents like chlorotrimethylsilane (B32843) have improved selectivity, future work could focus on catalytic systems that can differentiate between the two amine groups with even higher precision, minimizing waste and improving atom economy. scielo.org.mx The exploration of flow chemistry for the synthesis and protection steps could also offer significant advantages in terms of safety, scalability, and efficiency. researchgate.net

| Synthetic Strategy | Current Approach | Proposed Future Direction | Key Advantages of Future Direction |

| Precursor Synthesis | Petrochemical-based routes | Bio-synthesis from renewable feedstocks (e.g., hemicellulose) | Reduced carbon footprint, use of sustainable materials. rsc.org |

| Selective Protection | Stoichiometric acid-mediated protection | Catalytic selective N-Boc protection, flow chemistry methods | Higher efficiency, reduced waste, improved safety and scalability. scielo.org.mxresearchgate.net |

| Solvent Use | Traditional organic solvents (e.g., Dichloromethane (B109758), Dioxane) chemicalbook.com | Green solvents (e.g., ionic liquids, supercritical CO2, water) | Reduced environmental impact, potential for catalyst recycling. organic-chemistry.org |

Investigation of Novel Reactivity and Unconventional Transformations

The chemical utility of this compound is largely dictated by the distinct reactivity of its two nitrogen centers. Future research should aim to uncover and exploit novel transformations beyond its current use as a simple linker or building block.

The free primary amine offers a rich platform for derivatization. Research into its use in asymmetric catalysis, either as a precursor to chiral ligands or as an organocatalyst itself, is a promising area. acs.org The 1,3-diamine motif is a key feature in many successful catalysts for reactions like asymmetric Mannich and Michael additions. acs.orgresearchgate.net

Furthermore, unconventional activation methods could unlock new reaction pathways. For example, electro-organic synthesis could enable selective functionalization of the carbon backbone or novel coupling reactions of the amine group under mild conditions, as has been demonstrated for related N-Boc protected diamines. sigmaaldrich.com Photoredox catalysis is another modern synthetic tool that could be employed to engage the molecule in previously inaccessible radical-based transformations.

The reactivity of the Boc-protected amine is also an area for exploration. While typically viewed as a stable protecting group, under certain conditions, the N-Boc group can participate in reactions. researchgate.net Investigating its reactivity under non-acidic conditions could lead to novel one-pot, multi-reaction sequences where the Boc group serves a dual role as both a protecting group and a reactive moiety.

Expansion into Emerging Fields of Chemical Biology and Material Science

The unique structural features of this compound make it an attractive candidate for applications in rapidly evolving fields like chemical biology and material science.

Chemical Biology: Protected diamines are crucial intermediates in the synthesis of pharmacologically active compounds and bioconjugates. chemimpex.comfishersci.at this compound could serve as a key building block for:

Novel Antibacterial Agents: Analogous to N-Boc-1,3-propanediamine's use in targeting vancomycin-resistant bacteria, this molecule could be incorporated into new scaffolds to combat antibiotic resistance. sigmaaldrich.com

Peptidomimetics and Probes: The pentane (B18724) backbone can be used to create constrained analogues of natural peptides or to synthesize molecular probes for studying biological processes.

Drug Delivery Systems: After deprotection, the resulting diamine can be polymerized to form polyamides or polyureas, which can be functionalized for targeted drug delivery or as gene-carrying vectors.

Material Science: Diamines are fundamental monomers in the polymer industry. nih.govontosight.ai The specific 1,3-substitution pattern of the diamine derived from this compound could impart unique properties to polymers.

High-Performance Polyamides: The incorporation of this non-linear diamine into a polyamide backbone could disrupt chain packing, potentially leading to materials with altered thermal stability, solubility, and mechanical properties compared to polymers made from linear diamines.

Functional Epoxy Resins: As a curing agent for epoxy resins, pentane-1,3-diamine could create cross-linked networks with tailored flexibility and adhesive properties. ontosight.ai

Self-Assembling Materials: The ability of the diamine to form hydrogen bonds could be exploited in the design of supramolecular structures, such as organic nanotubes or functional gels, similar to what has been achieved with N-Boc-cadaverine. sigmaaldrich.com

Computational Chemistry Approaches for Reaction Prediction and Conformational Studies

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, computational approaches can guide future experimental work.

Reaction Prediction:

Synthesis Optimization: Density Functional Theory (DFT) calculations can be used to model transition states for various synthetic and derivatization reactions. This can help in understanding reaction mechanisms and optimizing conditions for higher yield and selectivity.

Reactivity Mapping: Computational models can predict the most reactive sites on the molecule under different conditions, guiding the exploration of novel transformations. For instance, modeling can help predict the regioselectivity of C-H activation on the pentane backbone.

Conformational Studies: The three-dimensional shape of this compound and its derivatives is crucial for its function, particularly in biological systems and as a monomer in polymers.

Conformational Analysis: Using methods like molecular mechanics (MM) and ab initio calculations, the stable conformations of the molecule can be identified. utdallas.edurti.org Understanding the preferred spatial arrangement of the amine groups is critical for designing chiral catalysts or predicting the microstructure of resulting polymers.

Docking Studies: If used as a scaffold for drug design, computational docking simulations can predict how derivatives of this compound bind to biological targets like enzymes or receptors, accelerating the drug discovery process.

| Computational Method | Application Area | Research Question Addressed |

| Density Functional Theory (DFT) | Reaction Prediction | What is the lowest energy pathway for a novel C-N bond formation? researchgate.net |

| Molecular Mechanics (MM) | Conformational Analysis | What are the most stable low-energy conformations of the molecule in solution? rti.org |

| Ab Initio Molecular Orbital Theory | Conformational Analysis | What are the precise bond angles and lengths in the ground state conformation? researchgate.net |

| Molecular Docking | Chemical Biology | How does a ligand derived from this scaffold fit into the active site of a target protein? |

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a key enabler of innovation in synthesis, medicine, and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.